molecular formula C11H14N4O4 B1448230 Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate CAS No. 1803591-25-4

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

Cat. No.: B1448230
CAS No.: 1803591-25-4
M. Wt: 266.25 g/mol
InChI Key: MFWQEOVBJOKTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (CAS 1803591-25-4) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. With the molecular formula C11H14N4O4 and a molecular weight of 266.25 g/mol, this compound features a piperazine ring linked to a nitropyridine moiety, a structural motif of significant interest in developing biologically active molecules . This compound serves as a key synthon for constructing more complex molecules, particularly those targeting enzyme inhibition. Piperazine and nitropyridine are established pharmacophores in bioactive compounds . Recent scientific literature highlights the strong research interest in similar pyridylpiperazine hybrids, which have been synthesized and investigated as potent inhibitors of the urease enzyme . Urease is a nickel-dependent enzyme critical for the survival of pathogens like Helicobacter pylori, and its inhibition is a promising therapeutic strategy for treating gastric disorders . Researchers utilize this compound and its derivatives to explore new treatments for infections and to study enzyme mechanisms. The structural features of this chemical building block make it a versatile starting point for generating diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-19-11(16)14-6-4-13(5-7-14)9-2-3-12-8-10(9)15(17)18/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWQEOVBJOKTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate generally follows a multi-step approach:

  • Step 1: Preparation of the Nitropyridine Derivative
    The nitropyridine moiety, specifically 3-nitropyridin-4-yl, is synthesized or obtained as a precursor. This can be achieved through nitration of pyridine derivatives or other established heterocyclic functionalization methods.

  • Step 2: Coupling with Piperazine
    The nitropyridine derivative undergoes nucleophilic substitution or coupling with piperazine, forming the core piperazine-pyridine linkage. This step is critical to attach the heterocyclic nitrogen-containing ring to the piperazine scaffold.

  • Step 3: Introduction of the Methyl Ester Group
    The methyl ester group is introduced via esterification reactions, typically by reacting the piperazine nitrogen with methyl chloroformate or methyl ester derivatives of piperazine-1-carboxylic acid. This step yields the methyl 1-carboxylate functionality on the piperazine ring.

This general synthetic route is supported by the example synthesis provided by Vulcanchem, where the process starts with the nitropyridine derivative, followed by coupling and esterification to yield the target compound.

Detailed Reaction Conditions and Catalysts

Although direct literature on this compound is limited, closely related compounds such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate have well-documented synthetic methods that can be adapted or provide insights.

  • Photocatalytic Coupling
    A modern and efficient method involves the use of acridine salt as a visible light photocatalyst in the presence of an oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide. This method allows the one-step synthesis of piperazine-pyridine carboxylate esters under mild conditions with high yields (up to 95%).

  • Solvent and Atmosphere
    Anhydrous dichloroethane is commonly used as the solvent, and the reaction environment is saturated with oxygen to facilitate oxidation during the photocatalytic process. Blue LED light irradiation for approximately 10 hours drives the reaction to completion.

  • Purification
    After reaction completion, the mixture is typically subjected to spin-drying and column chromatography to isolate the pure product as a colorless white solid.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Materials 3-nitropyridine derivative, piperazine Nitropyridine prepared via nitration
Coupling Method Nucleophilic substitution or photocatalytic coupling Photocatalysis preferred for efficiency
Photocatalyst Acridine salt Visible light catalyst
Oxidant 2,2,6,6-Tetramethylpiperidine-N-oxide Facilitates oxidation
Solvent Anhydrous dichloroethane Ensures anhydrous conditions
Atmosphere Oxygen replacement (3 times) Promotes oxidative reaction
Light Source Blue LED irradiation (approx. 10 hours) Drives photocatalytic reaction
Yield Up to 95% (related compounds) High yield with minimal byproducts
Purification Spin-drying and column chromatography Standard purification

Research Findings and Synthesis Optimization

  • Yield and Purity
    The photocatalytic method using acridine salt and oxygen under blue LED irradiation significantly improves the yield and purity of piperazine-pyridine carboxylate esters compared to traditional methods. This approach minimizes byproduct formation and shortens the synthetic pathway.

  • Environmental and Safety Advantages
    The method avoids heavy metals and hazardous hydrogen gas, making it safer and more environmentally friendly. The use of visible light as an energy source also aligns with green chemistry principles.

  • Adaptability to Methyl Ester
    While the cited examples focus on tert-butyl esters, the methodology is adaptable to methyl esters by substituting the piperazine-1-carboxylic acid methyl ester in place of the tert-butyl ester precursor, enabling the preparation of this compound with similar efficiency.

Summary of Preparation Method

The preparation of this compound is best achieved by:

  • Synthesizing or obtaining the 3-nitropyridin-4-yl derivative.
  • Coupling this derivative with piperazine-1-carboxylic acid methyl ester under photocatalytic conditions using acridine salt and an oxidant.
  • Performing the reaction in anhydrous dichloroethane under oxygen atmosphere with blue LED irradiation for approximately 10 hours.
  • Isolating the product through spin-drying and chromatographic purification.

This method ensures high yield, reduced byproducts, and environmental safety, making it suitable for research and pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Nitro Group Reduction

Catalytic hydrogenation reduces the nitro group to an amine:
NO2H2/Pd CNH2\text{NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{NH}_2

  • Produces methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate , a precursor for bioactive molecules.

  • Reaction conditions: 1 atm H₂, RT, 6–12 h (quantitative yield).

Ester Hydrolysis

The methyl ester undergoes hydrolysis in acidic/basic media:
COOCH3H3O+/OHCOOH\text{COOCH}_3\xrightarrow{\text{H}_3\text{O}^+/\text{OH}^-}\text{COOH}

  • Yields 4-(3-nitropyridin-4-yl)piperazine-1-carboxylic acid , useful for further derivatization.

Coupling Reactions

The pyridine and piperazine moieties participate in cross-coupling reactions:

ReactionReagents/ConditionsApplicationSource
Suzuki couplingAryl boronic acids, Pd(PPh₃)₄, baseBiaryl derivatives for drug design
Ullmann couplingCuI, ligand, aryl halidesN-arylpiperazine analogs
  • Suzuki-Miyaura reactions enable diversification of the pyridine ring for kinase inhibitor development .

  • Ullmann-type couplings modify the piperazine nitrogen for receptor-targeted compounds .

Stability and Reactivity

  • pH-dependent hydrolysis : The ester group hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal stability : Stable up to 150°C; decomposition observed at higher temperatures (TGA data).

  • Solubility :

    • Polar solvents: >50 mg/mL in DMSO, methanol.

    • Non-polar solvents: <1 mg/mL in hexane.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is primarily recognized for its potential as a pharmaceutical intermediate. It is often involved in the synthesis of various bioactive compounds, particularly those targeting specific biological pathways.

Synthesis of Anticancer Agents

The compound has been utilized in the synthesis of several anticancer drugs. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines by inhibiting specific kinases, which are crucial in cancer proliferation and survival. The structural features of this compound allow for modifications that enhance its potency and selectivity towards cancer targets, such as cyclin-dependent kinases (CDKs) .

Role in Drug Formulation

It plays a role in drug formulation processes, particularly in the development of formulations that require precise impurity profiling. For example, it is used in the quality control of drugs like Palbociclib, where it helps to ensure compliance with regulatory standards during production . This aspect is crucial for maintaining the therapeutic efficacy and safety of pharmaceutical products.

Pharmacological Applications

The pharmacological properties of this compound are noteworthy, particularly its interaction with biological targets.

Inhibition of Enzymes

Research indicates that this compound exhibits inhibitory activity against various enzymes involved in drug metabolism and resistance mechanisms. Its ability to modulate the activity of efflux pumps can potentially reverse multidrug resistance (MDR) in cancer cells . This property makes it a candidate for combination therapies aimed at enhancing the effectiveness of existing chemotherapeutics.

Neuropharmacological Effects

There is emerging evidence suggesting that piperazine derivatives can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This could have implications for treating neurological disorders such as depression and anxiety . this compound may serve as a scaffold for developing new antidepressants or anxiolytics.

Mechanism of Action

The mechanism of action of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways . The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer activity.

Comparison with Similar Compounds

Key Structural Variations

  • Nitro Group Position: The target compound’s 3-nitro-4-pyridinyl group differs from analogs like ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (3-nitro-2-pyridinyl) , altering electronic effects.
  • Aromatic System : Replacing pyridine with phenyl (e.g., ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate ) reduces heteroaromaticity, affecting solubility and target interactions.
  • Ester Group: Methyl esters (target compound) offer lower steric bulk compared to ethyl or tert-butyl esters (e.g., tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate ), impacting metabolic stability and lipophilicity.

Biological Activity

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine core substituted with a nitropyridine moiety. This structural configuration is significant for its interaction with biological targets.

Property Value
Molecular FormulaC12H14N4O2
Molecular Weight246.26 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound has been linked to several mechanisms:

  • Urease Inhibition : Recent studies have shown that compounds with similar structures exhibit inhibitory activity against urease, an enzyme associated with Helicobacter pylori, a pathogen linked to gastric ulcers. The compound demonstrated an IC50 value indicative of moderate inhibition, suggesting potential therapeutic applications in treating infections caused by this bacterium .
  • Kinase Inhibition : The compound may also interact with various kinases, which are critical in cell signaling pathways. For instance, piperazine derivatives have been reported to selectively inhibit CDK4/6, which are vital for cell cycle regulation and cancer progression .

In Vitro Studies

In vitro evaluations have assessed the compound's efficacy against different biological targets:

  • Urease Activity : In a study focusing on urease inhibitors, this compound showed promising results with an IC50 value that indicates effective inhibition compared to other derivatives .
  • Antimicrobial Activity : The compound's antimicrobial properties were evaluated against Mycobacterium tuberculosis. In related studies, piperazine derivatives exhibited significant anti-tubercular activity, suggesting that this compound could have similar effects .

Case Studies

  • Case Study on Urease Inhibition : A series of pyridylpiperazine-based carbodithioates were synthesized and tested for urease inhibition. Among these, methyl 4-(3-nitropyridin-4-yl)piperazine derivatives exhibited varied degrees of inhibitory activity, highlighting the importance of substituent positioning on the piperazine ring for enhancing biological efficacy .
  • Cancer Cell Line Studies : The compound's potential as a therapeutic agent was explored in cancer cell lines where piperazine derivatives showed selective inhibition of cancer cell proliferation through modulation of kinase activity .

Q & A

Q. Table 1: Comparative Bioactivity of Piperazine Derivatives

Compound Target IC₅₀ (µM) Reference
This compoundMAGL0.12
1-Benzyl-4-(3-nitropyridin-2-yl)piperazineBacterial dihydrofolate reductase2.3
tert-Butyl derivativesHIF prolyl-hydroxylase0.8

Q. Table 2: Optimization of Catalytic Hydrogenation

Catalyst Solvent H₂ Pressure (psi) Yield (%)
Pd/C (10%)Ethanol5085
Raney NiTHF3072
PtO₂MeOH2068

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.